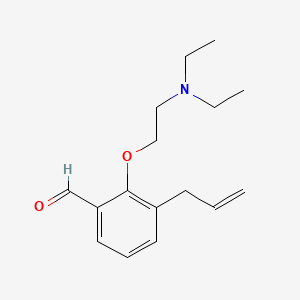

2-(2-diethylaminoethyloxy)-3-prop-2-enylbenzaldehyde

Descripción general

Descripción

N,N-dietilaminobenzaldehído es un compuesto químico que se utiliza comúnmente como un inhibidor selectivo de las isoenzimas de aldehído deshidrogenasa en la biología de las células madre del cáncer. A menudo se incluye como un compuesto de control negativo en el ensayo Aldefluor ampliamente utilizado .

Métodos De Preparación

N,N-dietilaminobenzaldehído se puede sintetizar a través de la reacción de dietilamina con benzaldehído. La reacción típicamente implica el uso de un catalizador ácido y se lleva a cabo bajo condiciones de temperatura controlada para asegurar la formación del producto deseado . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

N,N-dietilaminobenzaldehído experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

N,N-dietilaminobenzaldehído se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la biología de las células madre del cáncer, sirve como un inhibidor selectivo de las isoenzimas de aldehído deshidrogenasa, convirtiéndolo en una herramienta valiosa para estudiar el papel de estas enzimas en la progresión y el tratamiento del cáncer . Además, se utiliza en varios ensayos bioquímicos y como reactivo en la síntesis orgánica.

Mecanismo De Acción

El mecanismo de acción de N,N-dietilaminobenzaldehído implica su interacción con las isoenzimas de aldehído deshidrogenasa. Actúa como un sustrato e inhibidor basado en el mecanismo, formando un estado de resonancia similar a la quinona después de la transferencia de hidruro. Este estado se estabiliza por las características estructurales locales en varias de las isoenzimas de aldehído deshidrogenasa, lo que lleva a una inhibición irreversible .

Comparación Con Compuestos Similares

N,N-dietilaminobenzaldehído a menudo se compara con otros inhibidores de la aldehído deshidrogenasa, como el disulfiram y la cianamida. Si bien estos compuestos también inhiben la aldehído deshidrogenasa, N,N-dietilaminobenzaldehído es único en su selectividad y mecanismo de acción. Exhibe una mayor afinidad por ciertas isoenzimas y forma un estado de resonancia similar a la quinona estable, que no se observa con otros inhibidores .

Compuestos similares incluyen:

- Disulfiram

- Cianamida

- Dimetilaminobenzaldehído

Actividad Biológica

2-(2-Diethylaminoethyloxy)-3-prop-2-enylbenzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with an attached diethylaminoethoxy group and an allyl substituent. This unique structure is believed to contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : It appears to influence signaling pathways, potentially leading to altered gene expression and cellular responses.

Biochemical Pathways

Research indicates that the compound affects several key biochemical pathways:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Viral Replication Inhibition : There is evidence suggesting that the compound may inhibit the replication of certain viruses, although specific viral targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.

- Mechanistic Insights : Further investigations revealed that the compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | ROS generation |

| A549 | 18 | Mitochondrial disruption |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Dosage Effects : Varying dosages have shown that lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects.

- Bioavailability : The compound's bioavailability is influenced by its chemical structure, which affects absorption and distribution in tissues.

Case Studies

-

Case Study on Cancer Treatment :

- A study involving mice with induced tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

-

Viral Inhibition Study :

- In vitro assays indicated that the compound could inhibit the replication of specific viruses, suggesting potential applications in antiviral therapies.

Propiedades

Número CAS |

93148-15-3 |

|---|---|

Fórmula molecular |

C16H23NO2 |

Peso molecular |

261.36 g/mol |

Nombre IUPAC |

2-[2-(diethylamino)ethoxy]-3-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C16H23NO2/c1-4-8-14-9-7-10-15(13-18)16(14)19-12-11-17(5-2)6-3/h4,7,9-10,13H,1,5-6,8,11-12H2,2-3H3 |

Clave InChI |

VZEZONWRBFJJMZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |

SMILES canónico |

CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |

Key on ui other cas no. |

93148-15-3 |

Sinónimos |

4-diethylaminoazobenzene C.I. Solvent Yellow 56 DEAB N,N-diethyl-4-aminoazobenzene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.